9-Bromo-1-nonene

Description

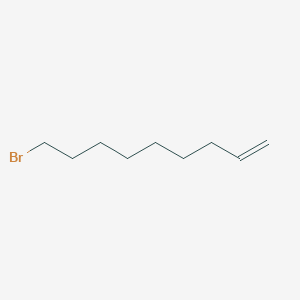

Structure

3D Structure

Properties

IUPAC Name |

9-bromonon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXPBVHYVAOUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452146 | |

| Record name | 9-Bromo-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89359-54-6 | |

| Record name | 9-Bromo-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Bromo-1-nonene chemical properties and structure

An In-Depth Technical Guide to 9-Bromo-1-nonene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9-bromo-1-nonene (CAS No: 89359-54-6), a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, robust synthetic protocols, and key applications of this important building block.

Strategic Importance and Molecular Profile

9-Bromo-1-nonene is a linear nine-carbon chain featuring two distinct and strategically important functional groups: a terminal alkene (vinyl group) and a primary alkyl bromide. This unique architecture allows for orthogonal chemical modifications, making it a highly valuable intermediate in multi-step syntheses. The terminal double bond is amenable to a wide range of transformations including polymerization, hydroboration, and palladium-catalyzed cross-coupling reactions, while the primary bromide serves as an excellent electrophilic site for nucleophilic substitutions and the formation of organometallic reagents.

Its utility is most pronounced in the synthesis of complex molecules where a long, flexible aliphatic chain is required, such as in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1][2]

Molecular Structure

Caption: Chemical structure of 9-Bromo-1-nonene.

Physicochemical and Spectroscopic Data

The identity and purity of 9-Bromo-1-nonene are confirmed through a combination of physical property measurements and spectroscopic analysis. Key data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 89359-54-6 | [3][4][5] |

| Molecular Formula | C₉H₁₇Br | [3][4] |

| Molecular Weight | 205.14 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 100-101 °C at 15 mmHg | [2][3][6] |

| Density | ~1.1 g/cm³ | [1][2] |

| Refractive Index | ~1.4675 - 1.472 | [1][3] |

| Flash Point | 90 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |

| SMILES | C=CCCCCCCCBr | [4] |

| InChIKey | RQXPBVHYVAOUBY-UHFFFAOYSA-N | [4] |

Spectroscopic Signatures (Typical):

-

¹H NMR: Key signals include multiplets around 5.8 ppm (internal vinyl proton), 5.0 ppm (terminal vinyl protons), and a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

¹³C NMR: Characteristic peaks appear around 139 ppm (internal vinyl carbon), 114 ppm (terminal vinyl carbon), and a peak near 34 ppm for the carbon bearing the bromine atom.[4]

-

IR Spectroscopy: Shows characteristic C=C stretching vibrations for the alkene (~1640 cm⁻¹) and C-H stretching of the vinyl group (~3075 cm⁻¹). A C-Br stretching band is also observable in the fingerprint region.[4]

Synthesis Protocol: From 8-Nonen-1-ol

A reliable and commonly cited method for the preparation of 9-bromo-1-nonene is the bromination of the corresponding alcohol, 8-nonen-1-ol, using triphenylphosphine and bromine. This is a variation of the Appel reaction.

Experimental Workflow

Caption: Workflow for the synthesis of 9-bromo-1-nonene.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[6][7]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.

-

Formation of Brominating Agent: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). Slowly add bromine (1.15 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of a phosphonium bromide salt may be observed. Stir the resulting mixture at this temperature for 30 minutes.

-

Causality Insight: Pre-mixing triphenylphosphine and bromine forms the dibromotriphenylphosphorane intermediate in situ. This is the active reagent that will convert the alcohol's hydroxyl group into an excellent leaving group, preventing side reactions associated with free HBr.

-

-

Addition of Substrate: In a separate flask, prepare a solution of 8-nonen-1-ol (1.0 equivalent) and pyridine (1.3 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the cold reaction mixture.

-

Causality Insight: Pyridine acts as a base to neutralize the HBr byproduct that is formed during the reaction, preventing it from reacting with the terminal alkene.

-

-

Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in a non-polar solvent like heptane or hexane. This will cause the triphenylphosphine oxide byproduct to precipitate.

-

Filter the mixture to remove the solid byproduct.

-

The filtrate, containing the desired product, is then concentrated and purified by silica gel column chromatography using heptane as the eluent.

-

For highest purity, a final vacuum distillation can be performed.[6][7]

-

Key Chemical Transformations

The true value of 9-bromo-1-nonene lies in its ability to participate in a wide array of chemical reactions, enabling the construction of complex molecular frameworks.

A. Grignard Reagent Formation

The alkyl bromide can be readily converted into a Grignard reagent, a powerful carbon-based nucleophile.

Protocol:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 9-bromo-1-nonene in an ethereal solvent (e.g., anhydrous THF or diethyl ether) dropwise. A crystal of iodine or sonication may be required for initiation.

-

The reaction is exothermic and, once initiated, should proceed smoothly to form 8-nonenylmagnesium bromide.

-

Expert Insight: This Grignard reagent is a key intermediate for introducing a nine-carbon chain with a terminal alkene onto electrophilic centers like aldehydes, ketones, esters, and epoxides.

B. Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The terminal alkene is an excellent substrate for palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, which forms a new carbon-carbon bond between the alkene and an aryl or vinyl halide.[8][9]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

This reaction is foundational in modern organic synthesis for creating substituted alkenes with high stereoselectivity.[8][10] The use of 9-bromo-1-nonene in this context allows for the covalent attachment of its nine-carbon tether to aromatic systems.

Applications in Drug Development and Materials Science

The bifunctional nature of 9-bromo-1-nonene makes it a crucial starting material or intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It is a documented reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex) and has been cited as a precursor for the anti-cancer drug Dasatinib.[1][3][7] In these syntheses, the nonenyl chain is typically installed via nucleophilic substitution using the bromide, with the terminal alkene reserved for later-stage modifications or as part of the final pharmacophore.

-

Agrochemicals: The compound serves as a starting material for insecticides like cypermethrin, where the carbon backbone is incorporated into the final active molecule.[1]

-

Polymer Science: It is used to prepare polymerizable polysiloxanes with hydrophilic substituents.[2] The terminal alkene can undergo polymerization, while the bromide can be converted to other functional groups prior to or after polymerization, allowing for the creation of functionalized polymers.

-

Surfactants: The long alkyl chain makes it a suitable precursor for the synthesis of nonionic surfactants used in various industries.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 9-bromo-1-nonene is critical for laboratory safety.

Hazard Identification (GHS Classification)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][11][12]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][11][12]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4][11][13]

-

Physical Hazard: Combustible liquid

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][12]

-

Keep away from heat, sparks, and open flames.[14]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14]

-

For long-term stability, store under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][6][15]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

9-Bromo-1-nonene is a quintessential example of a molecular "linchpin" in modern organic synthesis. Its structural simplicity belies a profound synthetic versatility, offering chemists two distinct reactive sites for sequential and controlled molecular construction. From life-saving pharmaceuticals to advanced functional materials, the applications of this compound underscore its importance. A thorough understanding of its properties, synthetic routes, and reaction chemistry, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

- Vertex AI Search Result 1. (No specific title available).

- LookChem. (n.d.). Cas 89359-54-6, 9-BROMO-1-NONENE.

- TCI Chemicals. (n.d.). 9-Bromo-1-nonene 89359-54-6.

- GM Chemical. (n.d.). 9-Bromo-1-nonene CAS 89359-54-6.

- PubChem. (n.d.). 9-Bromo-1-nonene | C9H17Br | CID 11019998. National Center for Biotechnology Information.

- ChemicalBook. (2023). 9-BROMO-1-NONENE Chemical Properties, Uses, Production.

- Fisher Scientific. (n.d.). 9-Bromo-1-nonene, 97%.

- NET. (2016). 9-Bromonon-1-ene Safety Data Sheet.

- ChemicalBook. (n.d.). 9-BROMO-1-NONENE CAS#: 89359-54-6.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 9-Bromo-1-nonene.

- ChemicalBook. (2023). 9-BROMO-1-NONENE - Safety Data Sheet.

- Safety Data Sheet. (2024). 9-Bromo-1-nonene.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Heck reaction.

- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 9-Bromo-1-nonene 89359-54-6.

- Sigma-Aldrich. (n.d.). 9-Bromo-1-nonene | 89359-54-6.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 9-Bromo-1-nonene [89359-54-6] | China Manufacturer [gmchemix.com]

- 3. Cas 89359-54-6,9-BROMO-1-NONENE | lookchem [lookchem.com]

- 4. 9-Bromo-1-nonene | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Bromo-1-nonene, 97% | Fisher Scientific [fishersci.ca]

- 6. 9-BROMO-1-NONENE CAS#: 89359-54-6 [amp.chemicalbook.com]

- 7. 9-BROMO-1-NONENE | 89359-54-6 [chemicalbook.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 9-Bromo-1-nonene | 89359-54-6 [sigmaaldrich.com]

An In-depth Technical Guide to 9-Bromo-1-nonene (CAS No. 89359-54-6): A Bifunctional Building Block for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and advanced applications of 9-Bromo-1-nonene, a versatile bifunctional molecule. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for its application in complex organic synthesis.

Introduction: The Strategic Value of 9-Bromo-1-nonene

9-Bromo-1-nonene is an organic compound featuring a nine-carbon aliphatic chain functionalized with a terminal alkene at one end and a primary alkyl bromide at the other.[1] This unique structure provides two orthogonal reactive sites, making it an invaluable building block in organic chemistry. The terminal double bond is amenable to a wide range of addition and coupling reactions, while the bromo-alkane terminus is a classic electrophilic site for nucleophilic substitution and organometallic reagent formation. This dual reactivity allows for stepwise, selective modifications, positioning 9-Bromo-1-nonene as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized long-chain molecules.[1][2]

Diagram 1: Chemical Structure of 9-Bromo-1-nonene

Caption: Structure of 9-Bromo-1-nonene (C₉H₁₇Br).

Physicochemical and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The properties of 9-Bromo-1-nonene are summarized below, providing essential data for experimental design and purification.

| Property | Value | Source(s) |

| CAS Number | 89359-54-6 | [2][3][4] |

| Molecular Formula | C₉H₁₇Br | [1][2][5] |

| Molecular Weight | 205.13 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 211-213 °C (at 760 mmHg); 100-101 °C (at 15 mmHg) | [1][6] |

| Melting Point | -54 °C | [1] |

| Density | ~1.087 g/cm³ | [1] |

| Refractive Index | ~1.472 | [1] |

| Flash Point | >100 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |

Safety and Handling

9-Bromo-1-nonene is classified as an irritant. Proper handling procedures are mandatory to ensure laboratory safety.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][5][7]

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep away from oxidizing agents and sources of ignition.[2][6][8]

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of 9-Bromo-1-nonene provides insight into potential impurities and alternative production strategies. A common laboratory-scale synthesis involves the bromination of 8-nonen-1-ol.

Authoritative Protocol: Bromination of 8-Nonen-1-ol

This method leverages the well-established Appel reaction conditions, using triphenylphosphine (PPh₃) and bromine (Br₂) to convert the primary alcohol into the corresponding alkyl bromide with high fidelity, preserving the terminal alkene.

Diagram 2: Synthesis of 9-Bromo-1-nonene from 8-Nonen-1-ol

Caption: Workflow for the synthesis of 9-Bromo-1-nonene.

Step-by-Step Methodology:

-

Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylphosphine (1.05 equivalents) and anhydrous acetonitrile.

-

Cooling : The reaction vessel is cooled to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Causality: This low temperature is crucial to control the exothermic reaction between PPh₃ and Br₂ and to prevent side reactions.

-

-

Bromine Addition : Bromine (1.0 equivalent) is added dropwise to the stirred solution. The mixture is stirred at this temperature for 30 minutes, during which the dibromotriphenylphosphorane intermediate forms.[9]

-

Alcohol Addition : A solution of 8-nonen-1-ol (1.0 equivalent) in acetonitrile is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Progression : After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : The reaction mixture is quenched by pouring it into ice-water and then transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or hexane.

-

Purification : The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 9-Bromo-1-nonene.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of 9-Bromo-1-nonene stems from the distinct reactivity of its two functional groups, which can be addressed selectively.

Reactions at the Alkyl Bromide Terminus

The C-Br bond is the primary site for nucleophilic attack and organometallic transformations.

A. Grignard Reagent Formation

One of the most powerful applications is the formation of the Grignard reagent, 9-nonenylmagnesium bromide. This converts the electrophilic carbon of the C-Br bond into a potent carbon-based nucleophile.[10][11][12]

-

Protocol : The reaction involves stirring magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) and adding 9-Bromo-1-nonene dropwise. A small crystal of iodine is often used to initiate the reaction.

-

Application : The resulting Grignard reagent readily adds to electrophiles such as aldehydes, ketones, esters, and CO₂, forming new C-C bonds and enabling significant molecular extension.[12][13]

Diagram 3: Grignard Reagent Formation and Reaction

Caption: Formation of a Grignard reagent and subsequent C-C bond formation.

B. Nucleophilic Substitution

The primary alkyl bromide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, alkoxides), allowing for the introduction of the C9 alkenyl chain onto other molecules.

Reactions at the Alkene Terminus

The terminal double bond is a versatile handle for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials science.

A. The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the terminal alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[14][15] This reaction forms a new C-C bond at the alkene position, typically with high trans selectivity.[14]

-

Mechanism Overview : The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the 9-Bromo-1-nonene alkene, β-hydride elimination to release the substituted alkene product, and reductive elimination to regenerate the Pd(0) catalyst.[16][17]

Diagram 4: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

B. The Suzuki-Miyaura Coupling

While the alkene itself is not a direct partner in the standard Suzuki reaction, the alkyl bromide terminus is an ideal electrophile. It readily couples with organoboron compounds (boronic acids or esters) using a palladium catalyst and a base.[18][19][20][21] This reaction is exceptionally robust and tolerant of many functional groups, making it a cornerstone of drug discovery for synthesizing biaryl and styrenyl compounds.

Applications in Drug Development & Advanced Materials

The unique bifunctional nature of 9-Bromo-1-nonene makes it a valuable component in several high-value applications.

Pharmaceutical Synthesis

9-Bromo-1-nonene is a documented reactant in the synthesis of several important pharmaceuticals. Its long, flexible chain is often incorporated into drug scaffolds to modulate properties like lipophilicity, binding orientation, and metabolic stability.

-

Fulvestrant : This compound is used as a reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex), where the nonene chain is a key structural element.[6][9][22]

-

Dasatinib : It serves as a precursor in the synthesis of the anti-cancer drug Dasatinib, used to treat certain types of leukemia.[1]

Linker Technology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[23] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[24][25] The linker's length, flexibility, and chemical nature are critical for the PROTAC's efficacy.[25][]

With its long alkyl chain and reactive termini, 9-Bromo-1-nonene represents an ideal scaffold for constructing these linkers. The alkyl bromide can be coupled to one ligand and the terminal alkene can be functionalized and attached to the second ligand, providing precise control over the distance and geometry required to form a productive ternary complex between the target protein and the E3 ligase.[24][25]

Diagram 5: Role of a Linker in a PROTAC Molecule

Caption: A PROTAC uses a linker to bring a target protein and an E3 ligase together.

Conclusion

9-Bromo-1-nonene (CAS: 89359-54-6) is more than a simple alkyl halide; it is a strategic synthetic tool for researchers in organic chemistry and drug discovery. Its orthogonal reactive sites—the primary bromide and the terminal alkene—offer a versatile platform for constructing complex molecular architectures through well-controlled, sequential reactions. From its role in the synthesis of established pharmaceuticals to its potential as a core component in cutting-edge technologies like PROTACs, 9-Bromo-1-nonene provides a reliable and adaptable foundation for innovation. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- 9-Bromonon-1-ene: Properties, Uses, and Applic

- 9-BROMO-1-NONENE - Safety D

- 9-Bromo-1-nonene | C9H17Br | CID 11019998. PubChem.

- 9-Bromo-1-nonene, 97%. Fisher Scientific.

- 89359-54-6 9-Bromo-1-nonene. AK Scientific.

- 9-Bromo-1-nonene 89359-54-6. Tokyo Chemical Industry (India) Pvt. Ltd..

- Cas 89359-54-6, 9-BROMO-1-NONENE. LookChem.

- 9-Bromo-1-nonene, 97% 5 g. Thermo Fisher Scientific.

- 9-Bromo-1-nonene 95.0+%, TCI America™. Fisher Scientific.

- 9-Bromonon-1-ene Safety Data Sheet.

- B3256 - 9-Bromo-1-nonene - SAFETY D

- Exploring 9-Bromo-1-Nonanol: Properties, Applications, and Manufacturing Excellence. Google Cloud.

- 9-BROMO-1-NONENE Chemical Properties,Uses,Production. ChemicalBook.

- Heck Reaction. Organic Chemistry Portal.

- Heck reaction. Wikipedia.

- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Google Cloud.

- Suzuki reaction. Wikipedia.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- Grignard Reaction. Organic Chemistry Portal.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Reactions of Grignard Reagents. Master Organic Chemistry.

- 9-BROMO-1-NONENE CAS#: 89359-54-6. ChemicalBook.

- Current strategies for the design of PROTAC linkers: a critical review.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.

- Grignard Reagent Synthesis Reaction Mechanism. YouTube.

- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- Grignard Reagent Reaction Mechanism. YouTube.

- Heck Reaction. Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 9-Bromo-1-nonene, 97% | Fisher Scientific [fishersci.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 89359-54-6 9-Bromo-1-nonene AKSci J98839 [aksci.com]

- 5. 9-Bromo-1-nonene | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 89359-54-6,9-BROMO-1-NONENE | lookchem [lookchem.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 9-BROMO-1-NONENE | 89359-54-6 [chemicalbook.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Yoneda Labs [yonedalabs.com]

- 22. 9-BROMO-1-NONENE CAS#: 89359-54-6 [amp.chemicalbook.com]

- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 25. The Essential Role of Linkers in PROTACs [axispharm.com]

An In-depth Technical Guide to the Synthesis of 9-Bromo-1-nonene from 8-nonen-1-ol

Introduction: The Strategic Importance of Bifunctional Molecules in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, molecules possessing orthogonal reactivity are of paramount importance. 9-Bromo-1-nonene stands as a prime exemplar of such a bifunctional scaffold.[1][2] Its structure, featuring a terminal alkene and a primary alkyl bromide, allows for selective and sequential chemical transformations. The alkene moiety is amenable to a wide array of reactions, including but not limited to, olefin metathesis, hydroboration-oxidation, and polymerization.[3] Concurrently, the alkyl bromide serves as a versatile handle for nucleophilic substitution or the formation of organometallic reagents.[3] This duality makes 9-bromo-1-nonene a valuable intermediate in the synthesis of complex molecular architectures, from pharmacologically active agents to advanced polymers.[1][4] This guide provides a comprehensive technical overview of the reliable and efficient synthesis of 9-bromo-1-nonene from the readily available starting material, 8-nonen-1-ol.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and characterization.

| Property | 8-nonen-1-ol | 9-Bromo-1-nonene |

| CAS Number | 13038-21-6[5] | 89359-54-6[2][6] |

| Molecular Formula | C₉H₁₈O[5] | C₉H₁₇Br[2][6] |

| Molecular Weight | 142.24 g/mol [5] | 205.13 g/mol [2][6] |

| Appearance | Colorless to pale yellow liquid | Pale yellow transparent liquid[6] |

| Boiling Point | Not readily available | 100-101 °C @ 15 mmHg[6] |

| Density | 0.85 g/cm³[7] | 1.120 g/mL[6] |

Synthetic Strategies: A Comparative Analysis

The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. For a substrate like 8-nonen-1-ol, which contains an alkene, the chosen methodology must be mild enough to avoid unwanted side reactions with the double bond. Two principal strategies are presented here: the direct conversion via the Appel reaction and a two-step sequence involving tosylation followed by nucleophilic substitution.

Method 1: The Appel Reaction - A Direct and Efficient Conversion

The Appel reaction provides a robust and mild method for the direct conversion of primary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8][9] This reaction is particularly advantageous as it proceeds under neutral conditions, thus preserving the integrity of the terminal alkene in 8-nonen-1-ol.[9]

Causality Behind Experimental Choices: The driving force for the Appel reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[10] The reaction proceeds via an Sₙ2 mechanism for primary alcohols, ensuring a clean conversion without rearrangement of the carbon skeleton.[8] Carbon tetrabromide serves as the bromine source, and triphenylphosphine acts as an oxygen abstractor and a phosphonium salt precursor.[10] Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during workup. The reaction is typically initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature.[10]

Caption: Mechanism of the Appel Reaction.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-nonen-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (CBr₄, 1.2 eq). Then, add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide (TPPO). To remove the TPPO, add a non-polar solvent such as hexane or a mixture of hexane and diethyl ether to the residue. The TPPO will precipitate as a white solid.[1][11]

-

Filter the mixture, washing the solid TPPO with cold hexane.

-

Combine the filtrates and concentrate under reduced pressure.

-

For higher purity, the resulting oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

A significant challenge in the Appel reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[9] While precipitation from a non-polar solvent is often effective, alternative methods exist for more stubborn cases:

-

Complexation with Metal Salts: TPPO can be precipitated as an insoluble complex by the addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol.[1]

-

Chromatography: Flash column chromatography is a reliable method for separating the less polar product from the more polar TPPO.[11]

Method 2: Two-Step Synthesis via Tosylate Intermediate

An alternative strategy involves a two-step process: the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a bromide salt. This method offers excellent control and often results in very clean products.

Causality Behind Experimental Choices: The hydroxyl group of an alcohol is a poor leaving group. By converting it to a tosylate, it becomes an excellent leaving group, readily displaced by a nucleophile.[10] This is because the tosylate anion is a very stable, resonance-stabilized species. Pyridine or another amine base is used to neutralize the HCl generated during the tosylation reaction. The subsequent Sₙ2 reaction with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar apathetic solvent like acetone or DMF, proceeds efficiently to yield the desired alkyl bromide.

Caption: Two-step synthesis of 9-bromo-1-nonene.

Part A: Synthesis of 8-nonen-1-yl tosylate

-

Reaction Setup: In a round-bottom flask, dissolve 8-nonen-1-ol (1.0 eq) in anhydrous pyridine or dichloromethane with triethylamine (1.5 eq).

-

Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of cold water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 9-Bromo-1-nonene

-

Reaction Setup: Dissolve the crude 8-nonen-1-yl tosylate in acetone or DMF.

-

Reagent Addition: Add lithium bromide (LiBr, 1.5 eq) to the solution.

-

Reaction Progression: Heat the reaction mixture to reflux and stir for several hours until the starting tosylate is consumed (monitor by TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Conclusion: A Versatile Synthesis for a Key Building Block

The synthesis of 9-bromo-1-nonene from 8-nonen-1-ol is a critical transformation for accessing a valuable bifunctional building block. Both the Appel reaction and the two-step tosylation/bromination sequence offer reliable and efficient routes. The choice between these methods will often depend on the specific requirements of the synthesis, available reagents, and the desired scale of the reaction. The Appel reaction offers a more direct, one-pot conversion, while the two-step method can provide higher purity with potentially easier purification. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will ensure a successful synthesis of this versatile intermediate, paving the way for its application in the development of novel therapeutics and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. 9-Bromonon-1-ene: Properties, Uses, and Applications. Retrieved from [Link]

- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.

- Tamboli, Y. A., Kashid, B. D., Yadav, R. S., Rafeeq, M., Yeole, R. D., & Merwade, A. Y. (2021).

-

MySkinRecipes. 9-Bromo-1-nonene. Retrieved from [Link]

- Boyd, S. R., Chang, L., Rezende, W., Raji, I. O., Kandel, P., Holmes, S. L., & Young, D. W. (2021). Design and Applications of Bifunctional Small Molecules in Biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140534.

-

PubChem. 9-Bromo-1-nonene. Retrieved from [Link]

-

GM Chemical. 9-Bromo-1-nonene CAS 89359-54-6. Retrieved from [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. Appel Reaction. Retrieved from [Link]

-

Chem-Station. Appel Reaction. Retrieved from [Link]

-

ChemTalk. Alcohol Reactions. Retrieved from [Link]

-

GM Chemical. 9-Bromo-1-nonene [89359-54-6]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 9-Bromo-1-nonene | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 13038-21-6: 8-Nonen-1-ol | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Appel Reaction [organic-chemistry.org]

- 8. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]

Spectroscopic data (NMR, IR) of 9-Bromo-1-nonene

An In-depth Technical Guide to the Spectroscopic Data of 9-Bromo-1-nonene

Introduction

9-Bromo-1-nonene is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, agrochemical development, and the pharmaceutical industry, where it can be used to introduce a nine-carbon chain via either nucleophilic substitution at the bromine-bearing carbon or additions across the double bond.[1][2] The precise characterization of such molecules is paramount to ensure reaction success, final product purity, and batch-to-batch consistency.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality control of organic compounds.[3][4][5] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.[3] This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 9-Bromo-1-nonene, providing researchers and drug development professionals with the foundational knowledge for its accurate identification.

Molecular Structure and Spectroscopic Implications

The structure of 9-Bromo-1-nonene (C₉H₁₇Br) contains two electronically distinct regions: the electron-rich carbon-carbon double bond (C1-C2) and the electrophilic carbon atom bonded to the electronegative bromine atom (C9).[1][6][7][8] This duality dictates its reactivity and is clearly reflected in its spectroscopic signatures. The long, flexible methylene chain (C3-C8) acts as a spacer between these two functional groups.

For clarity in the following spectral analysis, the carbon atoms are numbered sequentially starting from the alkene.

Caption: Numbering scheme for 9-Bromo-1-nonene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule. Key parameters include the chemical shift (δ), which indicates the proton's shielding; integration, which reveals the relative number of protons generating a signal; and the splitting pattern (multiplicity), which describes the number of neighboring protons.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-Bromo-1-nonene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.

¹H NMR Data Interpretation

The ¹H NMR spectrum of 9-Bromo-1-nonene displays characteristic signals for the vinyl protons, the aliphatic chain protons, and the protons adjacent to the bromine atom.

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| H-1 (CH₂) | 4.90 - 5.05 | ddt | 2H | Protons on a terminal sp² carbon are deshielded. They are split by the H-2 proton (trans and cis coupling) and the two H-3 protons (allylic coupling). |

| H-2 (CH) | 5.75 - 5.85 | ddt | 1H | The single vinyl proton is the most deshielded due to its position on the double bond. It is split by the two H-1 protons (geminal, cis, and trans) and the two H-3 protons. |

| H-3 (CH₂) | ~2.05 | q | 2H | Allylic protons are slightly deshielded. They are split by the H-2 proton and the H-4 protons, appearing as a quartet or more complex multiplet. |

| H-9 (CH₂) | ~3.40 | t | 2H | Protons on the carbon adjacent to the electronegative bromine atom are significantly deshielded. They are split into a triplet by the two neighboring H-8 protons. |

| H-4 to H-8 (CH₂) | 1.25 - 1.85 | m | 10H | The methylene protons of the long alkyl chain are shielded and have similar electronic environments, resulting in a complex, overlapping multiplet in this region. |

Note: Estimated chemical shifts are based on standard values for similar functional groups.

Caption: Key ¹H-¹H coupling relationships in 9-Bromo-1-nonene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.[4] Standard spectra are broadband proton-decoupled, meaning each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz on a 300 MHz instrument). Due to the low natural abundance of ¹³C, a greater number of scans (hundreds to thousands) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

¹³C NMR Data Interpretation

The spectrum shows two downfield signals for the sp² carbons, one signal for the carbon attached to bromine, and a series of upfield signals for the sp³ carbons of the alkyl chain.[6][9]

| Carbon Assignment | Chemical Shift (δ, ppm) (Typical) | Rationale for Chemical Shift |

| C-1 (CH₂) | ~114.1 | Shielded sp² carbon of the terminal alkene. |

| C-2 (CH) | ~139.1 | Deshielded sp² carbon of the internal alkene position. |

| C-9 (CH₂) | ~34.0 | Carbon atom bonded to the electronegative bromine is deshielded relative to other sp³ carbons. |

| C-8 (CH₂) | ~32.8 | Beta-effect of the bromine atom causes a slight deshielding. |

| C-3 (CH₂) | ~33.8 | Allylic carbon is slightly deshielded. |

| C-4, C-5, C-6, C-7 | 28.1 - 29.1 | The remaining sp³ carbons in the alkyl chain have similar chemical environments and appear in a narrow upfield range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]

Experimental Protocol: IR Spectrum Acquisition

-

Technique: For a liquid sample like 9-Bromo-1-nonene, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is ideal. This requires only a single drop of the neat liquid placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[6]

IR Data Interpretation

The IR spectrum of 9-Bromo-1-nonene is dominated by absorptions from the alkene and alkane C-H bonds, the C=C double bond, and the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3075 | =C-H Stretch | Alkene | Medium |

| 2925, 2855 | -C-H Stretch | Alkane (CH₂) | Strong |

| ~1640 | C=C Stretch | Alkene | Medium |

| ~1465 | -CH₂- Bend (Scissoring) | Alkane | Medium |

| ~990, ~910 | =C-H Bend (Out-of-plane) | Alkene (monosubstituted) | Strong |

| ~640-550 | C-Br Stretch | Alkyl Bromide | Medium-Strong |

The presence of strong bands at ~3075, ~1640, and ~910 cm⁻¹ is definitive proof of the terminal alkene group. The strong absorptions just below 3000 cm⁻¹ confirm the saturated alkyl chain, and the band in the low-frequency fingerprint region (below 700 cm⁻¹) is characteristic of the carbon-bromine bond.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and unambiguous structural confirmation of 9-Bromo-1-nonene. The NMR spectra precisely map the carbon-hydrogen framework, distinguishing the vinyl, allylic, aliphatic, and bromine-adjacent protons and carbons based on their distinct chemical shifts and coupling patterns. The IR spectrum rapidly confirms the presence of the key alkene and alkyl bromide functional groups. This comprehensive dataset serves as a crucial reference for scientists in synthesis, quality assurance, and drug development, ensuring the identity and purity of this versatile chemical intermediate.

References

-

PubChem. 9-Bromo-1-nonene | C9H17Br | CID 11019998. National Center for Biotechnology Information. [Link]

-

Puzzarini, C., & Barone, V. (2020). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 25(21), 5049. [Link]

-

LibreTexts Chemistry. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

-

Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

eGyanKosh. EXPT. 9 DETERMINATION OF THE STRUCTURE OF AN ORGANIC COMPOUND USING UV, IR, NMR AND MASS SPECTRA. [Link]

-

University of Colorado Boulder. Spectroscopy. [Link]

-

GM Chemical. 9-Bromo-1-nonene CAS 89359-54-6. [Link]

-

PubChem. 1-Nonanol, 9-bromo-. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2019). Spectroscopic Measurement of a Halogen Bond Energy. Angewandte Chemie International Edition, 58(33), 11400-11403. [Link]

-

BYJU'S. Overview of Haloalkanes and Haloarenes. [Link]

-

Wikipedia. Haloalkane. [Link]

-

NIST. 1-Nonene. NIST Chemistry WebBook. [Link]

-

NIST. Nonane, 1-bromo-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Nonene. National Center for Biotechnology Information. [Link]

-

Khan Academy. (2023, May 19). Classification of haloalkanes & haloarenes | Haloalkanes | Grade 12 | Chemistry [Video]. YouTube. [Link]

Sources

- 1. 9-Bromo-1-nonene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 9-Bromo-1-nonene [89359-54-6] | China Manufacturer [gmchemix.com]

- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. azolifesciences.com [azolifesciences.com]

- 6. 9-Bromo-1-nonene | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Haloalkane - Wikipedia [en.wikipedia.org]

- 9. 9-BROMO-1-NONENE(89359-54-6)FT-IR [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 9-Bromo-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-1-nonene is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block in the construction of more complex chemical architectures. Its utility spans various fields, including the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its fundamental physical properties, namely its boiling point and density, is paramount for its effective handling, purification, and application in synthetic protocols. This guide provides a detailed examination of these properties, underpinned by experimental methodologies and theoretical considerations, to empower researchers in their scientific endeavors.

Core Physical Properties of 9-Bromo-1-nonene

The physical characteristics of 9-Bromo-1-nonene are dictated by its molecular structure, which features a nine-carbon aliphatic chain, a terminal double bond, and a bromine atom at the opposing end. These features give rise to a specific set of intermolecular forces that govern its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 100-101 °C | at 15 mmHg[1][2][3][4] |

| Density | ~1.1034 - 1.120 g/mL | at 20 °C (estimate)[1][3] |

Molecular Structure and its Influence on Physical Properties

The interplay between the different functional groups within the 9-Bromo-1-nonene molecule dictates its physical behavior. The long alkyl chain contributes to van der Waals forces, while the bromine atom introduces a significant dipole moment, leading to dipole-dipole interactions. The terminal alkene is less polar but contributes to the overall size and shape of the molecule.

Caption: Workflow for micro-boiling point determination.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid is by using a graduated cylinder and a balance. [5][6][7] Principle: By accurately measuring the mass of a known volume of the liquid, the density can be calculated using the formula: Density = Mass / Volume.

Procedure:

-

Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Volume Measurement: Carefully add a specific volume of 9-Bromo-1-nonene to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the total mass.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.

-

Calculate the density by dividing the mass of the liquid by the measured volume.

-

-

Temperature: Record the ambient temperature, as density is temperature-dependent.

For higher precision, a pycnometer or a vibrating tube densitometer can be employed.

Caption: Experimental workflow for density determination.

Conclusion

The physical properties of 9-Bromo-1-nonene, specifically its boiling point and density, are critical parameters for its successful use in research and development. This guide has provided a concise overview of these properties, their relationship to the molecule's structure, and detailed experimental procedures for their determination. By understanding and applying this knowledge, scientists can ensure the purity of their materials, optimize reaction conditions, and ultimately accelerate the pace of innovation.

References

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link] [7]8. University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link] [8]9. JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link] [9]11. Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link] [10]13. PubChem. (n.d.). 9-Bromo-1-nonene. Retrieved from [Link]

Sources

- 1. 9-BROMO-1-NONENE | 89359-54-6 [chemicalbook.com]

- 2. 9-Bromo-1-nonene 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 9-Bromo-1-nonene [89359-54-6] | China Manufacturer [gmchemix.com]

- 4. 89359-54-6 CAS MSDS (9-BROMO-1-NONENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Procedure [jove.com]

Commercial availability and suppliers of 9-Bromo-1-nonene

An In-Depth Technical Guide to 9-Bromo-1-nonene: Commercial Availability, Quality Control, and Applications for Researchers and Drug Development Professionals

Abstract

9-Bromo-1-nonene is a bifunctional linear hydrocarbon of significant interest in the fields of organic synthesis, materials science, and pharmacology. Possessing both a terminal alkene and a primary alkyl bromide, it serves as a versatile building block for the introduction of a nine-carbon spacer with orthogonal reactive handles. This guide provides an in-depth analysis of its commercial availability, outlines key considerations for supplier selection, and details essential protocols for its handling, characterization, and application. With a focus on scientific integrity and practical utility, this document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize 9-Bromo-1-nonene in their work.

Physicochemical Properties and Molecular Structure

9-Bromo-1-nonene, also known by its synonym 8-Nonenyl Bromide, is a colorless to pale yellow liquid.[1][2] Its fundamental properties are critical for designing reaction conditions, purification procedures, and storage protocols. The presence of two distinct functional groups—a nucleophilic C=C double bond and an electrophilic C-Br bond—dictates its chemical reactivity and synthetic utility.

Table 1: Physicochemical Properties of 9-Bromo-1-nonene

| Property | Value | Source(s) |

| CAS Number | 89359-54-6 | [1][3] |

| Molecular Formula | C₉H₁₇Br | [4][5] |

| Molecular Weight | 205.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 100-101 °C @ 15 mmHg; 219.4°C at 760 mmHg | [1] |

| Density | 1.120 g/mL | [1] |

| Flash Point | 90°C | [6] |

| IUPAC Name | 9-bromonon-1-ene | [5][7] |

| InChI Key | RQXPBVHYVAOUBY-UHFFFAOYSA-N | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [2] |

Commercial Availability and Supplier Analysis

9-Bromo-1-nonene is commercially available from a variety of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing.[1] When selecting a supplier, researchers should consider not only price but also purity, available quantities, documentation (e.g., Certificate of Analysis), and shipping conditions.

Table 2: Comparison of Commercial Suppliers for 9-Bromo-1-nonene

| Supplier | Purity Specification | Available Quantities | Key Features |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g | Formerly part of the Alfa Aesar portfolio; detailed documentation available.[5][8] |

| TCI Chemicals | >95.0% (GC) | Research to bulk scales | Offers various grades and provides detailed specifications and SDS.[3][9][10] |

| Sigma-Aldrich (Merck) | 98% | Varies | Provides comprehensive safety information and key documents like CoA. |

| GM Chemical | ≥97.00% (GC) | Sample (0.1-1kg) to bulk (20kg drums) | Specifies non-dangerous goods classification for transport.[1] |

| Oakwood Chemical | Not specified | Varies | Lists key molecular identifiers and offers custom packaging.[11] |

| BLD Pharm | Not specified | Varies | Notes requirement for cold-chain transportation and inert atmosphere storage.[12] |

Synthesis and Purification Overview

While commercially available, understanding the synthesis of 9-Bromo-1-nonene is valuable for assessing potential impurities. A common laboratory-scale synthesis involves the bromination of 8-nonen-1-ol.

Protocol: Synthesis from 8-nonen-1-ol

This procedure is based on the Appel reaction, which converts an alcohol to an alkyl halide under mild conditions.

-

Reagent Preparation : Dissolve triphenylphosphine (1.05-1.1 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile) in a flask under an inert atmosphere (Nitrogen or Argon) and cool to -10 °C.

-

Bromination Agent Formation : Slowly add bromine (1.0 equivalent) dropwise to the stirred solution. The formation of a phosphonium bromide salt will be observed. Maintain the temperature and stir for 30 minutes.

-

Alcohol Addition : Prepare a solution of 8-nonen-1-ol (1.0 equivalent) and pyridine (1.1-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.

-

Reaction : Remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC for the consumption of the starting alcohol.

-

Workup and Purification : Upon completion, the reaction mixture is typically filtered to remove triphenylphosphine oxide precipitate, washed with aqueous solutions to remove salts, dried over an anhydrous agent (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 9-Bromo-1-nonene.[13]

Causality: The use of triphenylphosphine and bromine forms a non-acidic brominating agent in situ, which is crucial for preventing acid-catalyzed side reactions with the terminal alkene, such as rearrangement or polymerization. Pyridine acts as a base to neutralize the HBr byproduct.

Quality Control and Spectroscopic Characterization

Ensuring the purity and structural integrity of 9-Bromo-1-nonene is paramount for reproducible experimental results. A multi-technique approach is recommended for quality control.

-

Gas Chromatography (GC) : As the primary method for assessing purity, GC can separate 9-Bromo-1-nonene from volatile impurities and unreacted starting material. Purity is typically reported as >95% or >97%.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides structural confirmation. Key expected signals include a multiplet for the terminal vinyl protons (~5.8 ppm and ~5.0 ppm), a triplet for the methylene protons adjacent to the bromine (~3.4 ppm), and multiplets for the remaining aliphatic methylene groups.

-

¹³C NMR : Confirms the carbon backbone. Expect signals for the two sp² carbons of the alkene (~139 ppm and ~114 ppm) and the sp³ carbon attached to bromine (~34 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Useful for confirming the presence of key functional groups. Look for C=C stretching (~1640 cm⁻¹) and =C-H stretching (~3075 cm⁻¹) for the alkene, and C-Br stretching in the fingerprint region.

Workflow for Incoming Material QC

The following diagram illustrates a standard workflow for the quality control of a new batch of 9-Bromo-1-nonene.

Caption: Quality Control workflow for 9-Bromo-1-nonene.

Applications in Synthesis and Drug Development

The synthetic value of 9-Bromo-1-nonene lies in the orthogonal reactivity of its two functional groups. The primary bromide is an excellent electrophile for Sₙ2 reactions, while the terminal alkene is a versatile nucleophile for various addition reactions.

Sources

- 1. 9-Bromo-1-nonene [89359-54-6] | China Manufacturer [gmchemix.com]

- 2. nbinno.com [nbinno.com]

- 3. 9-Bromo-1-nonene | 89359-54-6 | TCI AMERICA [tcichemicals.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. 9-Bromo-1-nonene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 9-BROMO-1-NONENE - Safety Data Sheet [chemicalbook.com]

- 7. 9-Bromo-1-nonene, 97% | Fisher Scientific [fishersci.ca]

- 8. 9-Bromo-1-nonene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 9-Bromo-1-nonene 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. amiscientific.com [amiscientific.com]

- 11. 9-Bromo-1-nonene [oakwoodchemical.com]

- 12. 89359-54-6|9-Bromo-1-nonene|BLD Pharm [bldpharm.com]

- 13. 9-BROMO-1-NONENE | 89359-54-6 [chemicalbook.com]

The Pivotal Role of 9-Bromo-1-nonene in the Synthesis of Fulvestrant

An In-Depth Technical Guide

Abstract

Fulvestrant (Faslodex®) represents a significant advancement in the endocrine treatment of hormone receptor-positive breast cancer. Its unique mechanism of action, which involves binding to, blocking, and degrading the estrogen receptor (ER), is intrinsically linked to its chemical structure. The distinguishing feature of fulvestrant is its long 7α-alkylsulfinyl side chain, which is responsible for inducing a conformational change in the ER, thereby preventing agonist activity and promoting receptor degradation.[] This guide provides a detailed technical examination of the synthesis of this critical side chain, focusing on the indispensable role of 9-Bromo-1-nonene as the foundational C9 building block. We will explore the strategic conversion of this precursor into reactive organometallic intermediates and its subsequent stereoselective installation onto the steroid core, elucidating the chemical principles and experimental protocols that underpin the synthesis of this vital pharmaceutical agent.

Introduction: The Structural Basis of Fulvestrant's Efficacy

Fulvestrant is a steroidal estrogen receptor antagonist used to treat advanced or metastatic breast cancer in postmenopausal women.[2][3] Unlike previous selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant is a pure antiestrogen.[] This distinction arises from its (7α,17β)-7-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1,3,5(10)-triene-3,17-diol structure. The bulky and flexible 7α-nonylsulfinyl chain physically obstructs the coactivator binding site on the estrogen receptor, leading to an unstable receptor complex that is rapidly targeted for proteasomal degradation.

The synthesis of such a complex molecule is a multi-step process, but the construction and attachment of the C9 side chain is arguably the most critical transformation. The commercially available and versatile reagent, 9-Bromo-1-nonene, serves as the primary starting material for this nine-carbon chain. Its bifunctional nature—a terminal alkene and a primary alkyl bromide—allows for sequential, controlled chemical modifications, making it an ideal synthon.

Core Synthetic Strategy: Stereoselective C-C Bond Formation at the C7 Position

The central challenge in fulvestrant synthesis is the stereoselective formation of a carbon-carbon bond at the C7 position of the steroid nucleus, specifically achieving the desired α-configuration. The most prevalent and effective strategy involves the 1,6-conjugate addition of a nucleophilic C9 organometallic reagent to a steroidal dienone intermediate. 9-Bromo-1-nonene is the precursor to this crucial nucleophile.

Generation of the Organometallic Reagent

The alkyl bromide of 9-Bromo-1-nonene is not sufficiently nucleophilic to directly attack the steroid core. It must first be converted into a potent organometallic reagent. Two primary approaches have been successfully employed:

-

Grignard Reagent Formation: The classical and industrially relevant method involves reacting 9-Bromo-1-nonene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent, (non-8-en-1-yl)magnesium bromide.[4] This reaction transforms the electrophilic C1 carbon into a highly nucleophilic carbanion equivalent. For the subsequent conjugate addition, this Grignard reagent is often converted in situ to an organocuprate by adding a copper(I) salt, which demonstrates superior reactivity and selectivity for 1,6-additions to dienones.[5]

-

Organozirconium Reagent Formation: A more modern, catalyst-controlled approach involves the formation of an organozirconium intermediate.[6][7] This method provides an alternative pathway that can offer high diastereoselectivity under mild, room-temperature conditions. The zirconocene derived from 9-bromo-1-nonene is used for a diastereoselective 1,6-addition, showcasing the evolution of synthetic methodologies toward greater control and efficiency.[8]

The overall workflow for generating the nucleophile and its subsequent reaction is depicted below.

Sources

- 2. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]

- 3. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. | Department of Chemistry [chem.ox.ac.uk]

- 8. research.uniupo.it [research.uniupo.it]

Key reactions involving 9-Bromo-1-nonene

An In-Depth Technical Guide to the Key Reactions of 9-Bromo-1-nonene

Abstract

As a bifunctional molecule, 9-Bromo-1-nonene serves as a versatile and strategic building block in modern organic synthesis. Possessing both a primary alkyl bromide and a terminal alkene, it offers orthogonal reactivity that can be selectively addressed to construct complex molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reactions involving 9-Bromo-1-nonene. We will delve into the mechanistic underpinnings and practical execution of Grignard reagent formation, nucleophilic substitutions, and a suite of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, reactions leveraging the terminal olefin, such as cross-metathesis, will be discussed. Each section is designed to move beyond simple protocols, offering insights into the causality of experimental choices to ensure reproducibility and successful application.

Introduction: The Strategic Value of 9-Bromo-1-nonene

9-Bromo-1-nonene (CAS: 89359-54-6) is a colorless to pale yellow liquid characterized by a nine-carbon chain with a bromine atom at the C9 position and a double bond between C1 and C2.[1][2] This unique arrangement of functional groups—a reactive alkyl halide and a terminal alkene—makes it a highly valuable intermediate for synthesizing a wide array of organic compounds, from pharmaceuticals to functionalized polymers.[1][2][3]

The primary alkyl bromide is amenable to classic nucleophilic substitution and organometallic reagent formation, while the terminal alkene provides a handle for transformations such as palladium-catalyzed couplings and olefin metathesis.[3] This dual reactivity allows for sequential, selective modifications, enabling the construction of long-chain, functionalized molecules that are central to various fields. Notably, it is a key reactant in the synthesis of the breast cancer drug Fulvestrant and is frequently employed in the synthesis of insect pheromones, which are crucial for developing environmentally benign pest management tools.[1][4]

Physicochemical Properties

A summary of the key properties of 9-Bromo-1-nonene is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 89359-54-6 | [5][6] |

| Molecular Formula | C₉H₁₇Br | [1][5][6] |

| Molecular Weight | 205.13 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 100-101 °C / 15 mmHg | [1][2] |

| IUPAC Name | 9-bromonon-1-ene | [5] |

Core Reactions at the Carbon-Bromine Bond

The primary alkyl bromide is the more traditionally reactive site under many conditions, serving as a potent electrophile or a precursor to a powerful nucleophile.

Grignard Reagent Formation and Application

The conversion of 9-bromo-1-nonene into its corresponding Grignard reagent, non-8-en-1-ylmagnesium bromide, transforms the electrophilic C9 carbon into a potent, nucleophilic carbanion.[7][8] This is one of the most fundamental and powerful transformations for carbon-carbon bond formation.

Causality of Experimental Design: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents.[8] The carbon-magnesium bond is highly polarized and will readily react with any available proton source (like water or alcohols) to quench the reagent, forming non-1-ene and rendering it useless for subsequent C-C bond formation.[7][9][10] Therefore, the use of anhydrous ethereal solvents (like diethyl ether or THF) is critical; the ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[8] Initiation of the reaction can be sluggish due to a passivating oxide layer on the magnesium metal; a small crystal of iodine is often used to activate the surface.[8]

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Formation of Non-8-en-1-ylmagnesium Bromide

-

Preparation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).[8] The system is purged with dry nitrogen.

-

Solvent Addition: Anhydrous diethyl ether or THF is added to the flask to cover the magnesium.[8] A small crystal of iodine is added to initiate the reaction.

-

Initiation: A small portion of a solution of 9-bromo-1-nonene (1.0 equivalent) in anhydrous ether is added from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Addition: The remaining 9-bromo-1-nonene solution is added dropwise at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, the mixture is stirred and may be gently heated for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent and should be used immediately.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pillars of modern synthesis, and the alkyl bromide of 9-bromo-1-nonene is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12][13] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Insight: The catalytic cycle involves three key steps:[11][13]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 9-bromo-1-nonene, forming a Pd(II) complex.[11][13]

-

Transmetalation: The organic group from the activated boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[11][12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[11][14]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 9-Bromo-1-nonene with Phenylboronic Acid

-

Setup: A flask is charged with phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).[11]

-

Degassing: The flask is sealed and purged with an inert gas (e.g., argon) for 15-20 minutes.

-

Solvent and Reactant Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, followed by 9-bromo-1-nonene (1.0 eq).[11]

-

Reaction: The resulting solution is heated, typically to 80-100 °C, and stirred for several hours until completion, as monitored by TLC or GC-MS.[11]

-

Workup: After cooling, water is added, and the mixture is extracted with an organic solvent (e.g., EtOAc). The organic phase is dried and concentrated to yield the crude product, which is then purified by column chromatography.[11]

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond via the reaction of a vinyl or aryl halide with a terminal alkyne.[15] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[16]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.

-